molecular formula C20H27N3O6S3 B12721712 Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate CAS No. 75069-22-6

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate

Cat. No.: B12721712
CAS No.: 75069-22-6
M. Wt: 501.6 g/mol
InChI Key: SBQFVYQVMFWNBI-BNSHTTSQSA-N
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Description

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tris(2-hydroxyethyl)ammonium cation with a 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate anion, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves several steps:

    Formation of the 3-ethylbenzothiazol-2(3H)-ylidene intermediate: This step typically involves the reaction of 3-ethylbenzothiazole with a suitable reagent to form the ylidene intermediate.

    Synthesis of the 4-oxo-2-thioxothiazolidine-3-acetate: This can be achieved through the reaction of thiazolidine derivatives with appropriate oxidizing agents.

    Combination of the intermediates: The final step involves the reaction of the ylidene intermediate with the 4-oxo-2-thioxothiazolidine-3-acetate to form the desired compound.

    Formation of the tris(2-hydroxyethyl)ammonium salt: This is achieved by reacting the final product with tris(2-hydroxyethyl)amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or thiazolidine rings are replaced with other groups.

    Condensation: The compound can participate in condensation reactions, forming larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate can be compared with similar compounds such as:

    Benzothiazole derivatives: These compounds share the benzothiazole ring structure and have similar chemical properties.

    Thiazolidine derivatives: These compounds contain the thiazolidine ring and exhibit similar reactivity.

    Ammonium salts: These compounds have similar ionic properties and can be used in similar applications.

The uniqueness of this compound lies in its combination of these structural elements, which gives it distinct chemical and biological properties.

Properties

CAS No.

75069-22-6

Molecular Formula

C20H27N3O6S3

Molecular Weight

501.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H12N2O3S3.C6H15NO3/c1-2-15-8-5-3-4-6-9(8)21-13(15)11-12(19)16(7-10(17)18)14(20)22-11;8-4-1-7(2-5-9)3-6-10/h3-6H,2,7H2,1H3,(H,17,18);8-10H,1-6H2/b13-11+;

InChI Key

SBQFVYQVMFWNBI-BNSHTTSQSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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